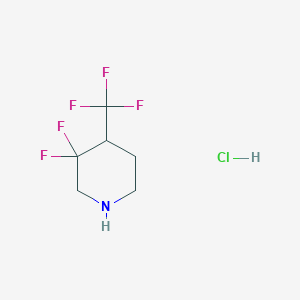

3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2243520-69-4 . It has a molecular weight of 225.59 . It is typically stored at a temperature of 4°C . The compound is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is 3,3-difluoro-4-(trifluoromethyl)piperidine hydrochloride . The InChI code for this compound is 1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that trifluoromethylated piperidines can be involved in C,N-cross coupling reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 225.59 . The SMILES string for this compound is FC1(F)CCCNC1 .Scientific Research Applications

DTFP has potential applications in various fields of scientific research. It is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals. DTFP is also used as a reagent in organic synthesis and as a ligand in catalysis. In addition, DTFP has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of DTFP is not well understood, and further research is required to elucidate its mode of action. However, studies have shown that DTFP interacts with certain receptors in the brain and has an effect on the central nervous system.

Biochemical and Physiological Effects:

DTFP has been shown to have an effect on the central nervous system, and it has been studied for its potential use as a treatment for various neurological disorders. Studies have shown that DTFP has anxiolytic and antidepressant effects, and it has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

DTFP has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, and it has a high purity. DTFP is also stable under a wide range of conditions, which makes it suitable for use in various experimental conditions. However, DTFP has some limitations, such as its potential toxicity, which requires caution when handling the compound.

Future Directions

There are several future directions for research on DTFP. One area of research is the elucidation of the mechanism of action of DTFP. Further studies are required to determine the specific receptors that DTFP interacts with and the downstream effects of this interaction. Another area of research is the development of new pharmaceuticals and agrochemicals based on DTFP. Finally, further studies are required to determine the potential toxicity of DTFP and to develop safe handling procedures for the compound.

Conclusion:

In conclusion, DTFP is a chemical compound that has potential applications in various fields of scientific research. The synthesis method of DTFP is well established, and it is widely used in the laboratory for research purposes. DTFP has been shown to have an effect on the central nervous system, and it has been studied for its potential use as a treatment for various neurological disorders. Further research is required to elucidate the mechanism of action of DTFP and to develop new pharmaceuticals and agrochemicals based on the compound.

Synthesis Methods

The synthesis of DTFP involves the reaction of 3,3-Difluoropiperidine with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields DTFP in high purity. The synthesis method of DTFP is well established, and it is widely used in the laboratory for research purposes.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3,3-difluoro-4-(trifluoromethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPMZSMDFXKDOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(F)(F)F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2394887.png)

![2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2394888.png)

![(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2394892.png)

![methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2394894.png)

![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)

![2-(2,4-Dinitrophenyl)cyclohexanone O-[(4-fluorophenyl)methyl]oxime](/img/structure/B2394904.png)